molecular formula C34H64O2 B8262512 9,12-Octadecadienoic acid, hexadecyl ester

9,12-Octadecadienoic acid, hexadecyl ester

Cat. No.: B8262512
M. Wt: 504.9 g/mol
InChI Key: MJCPRFASSBVGQD-GRAPOSQESA-N
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Description

9,12-Octadecadienoic acid, hexadecyl ester: is an organic compound that belongs to the class of fatty acid esters. It is derived from 9,12-octadecadienoic acid, commonly known as linoleic acid, and hexadecanol. This compound is often used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,12-octadecadienoic acid, hexadecyl ester typically involves the esterification of 9,12-octadecadienoic acid with hexadecanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, the esterification process is often conducted in large reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through distillation or other separation techniques to obtain the pure ester.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 9,12-Octadecadienoic acid, hexadecyl ester can undergo oxidation reactions, especially at the double bonds in the fatty acid chain. Common oxidizing agents include potassium permanganate and ozone.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed back to the parent acid and alcohol in the presence of a strong acid or base.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, ozone, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products Formed:

    Oxidation: Products include various oxidized derivatives of the fatty acid chain.

    Reduction: Products include hexadecanol and 9,12-octadecadienoic acid.

    Hydrolysis: Products include hexadecanol and 9,12-octadecadienoic acid.

Scientific Research Applications

Chemistry: 9,12-Octadecadienoic acid, hexadecyl ester is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: In biological research, this compound is used to study lipid metabolism and the role of fatty acid esters in cellular processes.

Medicine: The compound is investigated for its potential therapeutic effects, particularly in the context of lipid-based drug delivery systems.

Industry: In industrial applications, this compound is used as an emulsifier, lubricant, and in the formulation of cosmetics and personal care products.

Mechanism of Action

The mechanism of action of 9,12-octadecadienoic acid, hexadecyl ester involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The ester can be hydrolyzed by esterases to release the parent fatty acid and alcohol, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

  • 9,12-Octadecadienoic acid, methyl ester
  • 9,12-Octadecadienoic acid, ethyl ester
  • 9,12-Octadecadienoic acid, butyl ester

Uniqueness: Compared to its methyl, ethyl, and butyl ester counterparts, 9,12-octadecadienoic acid, hexadecyl ester has a longer alkyl chain, which can influence its physical properties such as melting point and solubility. This makes it particularly useful in applications requiring specific lipid characteristics.

Properties

IUPAC Name

hexadecyl (9E,12E)-octadeca-9,12-dienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H64O2/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34(35)36-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17,19H,3-10,12,14-16,18,20-33H2,1-2H3/b13-11+,19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCPRFASSBVGQD-GRAPOSQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C/C/C=C/CCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H64O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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